Product packaging for 1,6-Bis(trimethylsilyl)hexane(Cat. No.:CAS No. 13083-96-0)

1,6-Bis(trimethylsilyl)hexane

Cat. No.: B3067634
CAS No.: 13083-96-0
M. Wt: 230.54 g/mol
InChI Key: MRYUZFHUXCUPQI-UHFFFAOYSA-N
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Description

Historical Development and Significance of Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. nbinno.comcfsilicones.com This seminal work laid the foundation for future explorations into this novel class of molecules. The early 20th century witnessed significant progress, largely driven by the pioneering research of Frederic Kipping, who extensively used Grignard reagents to synthesize a variety of alkyl and aryl silanes and was the first to prepare silicone oligomers and polymers. cfsilicones.comshinetsusilicones.com It was Kipping who, in 1904, coined the term "silicone," although his initial assessment of their potential was modest. cfsilicones.com

The industrial significance of organosilicon compounds became apparent in the 1940s. A pivotal moment was the discovery of the "direct process" for the synthesis of methylchlorosilanes by Eugene G. Rochow and Richard Müller, which paved the way for the large-scale industrial production of silicones. In the same period, James Franklin Hyde's research led to the development of silicone polymers, which quickly found applications in various sectors due to their high thermal stability, water repellency, and electrical insulation properties.

The significance of organosilicon chemistry has continued to grow, with ongoing research expanding their applications into advanced materials, electronics, and medicine. nbinno.comuwa.edu.au The development of organosilicon reagents and catalysts has also had a profound impact on organic synthesis.

Positioning of Bis(trimethylsilyl)alkanes in Contemporary Organosilicon Research

Bis(trimethylsilyl)alkanes represent a specific class of organosilicon compounds characterized by the presence of two trimethylsilyl (B98337) (TMS) groups attached to an alkane backbone. The trimethylsilyl group, (CH₃)₃Si-, is a ubiquitous functional group in organosilicon chemistry, often employed as a protecting group for sensitive functionalities like alcohols and amines during complex chemical syntheses. nbinno.comresearchgate.net

The presence of two TMS groups in bis(trimethylsilyl)alkanes imparts bifunctionality to these molecules. This dual reactivity makes them valuable as building blocks in polymer chemistry, where they can act as crosslinkers or monomers for the synthesis of silane-based polymers. nbinno.comcfsilicones.com The organosilane self-assembly approach, which relies on mono-, bis-, or multisilylated organosilane building blocks, is a key strategy for creating ordered organic-inorganic hybrid materials. researchgate.net

The broader family of compounds containing trimethylsilyl groups is extensive and includes molecules like bis(trimethylsilyl)amine (hexamethyldisilazane) and tris(trimethylsilyl)silyl derivatives, which have found significant use as reagents and in the synthesis of other organometallic compounds. researchgate.netwikipedia.org Within this context, bis(trimethylsilyl)alkanes are positioned as versatile linkers and precursors for materials with tailored properties.

Overview of Research Trajectories Pertaining to 1,6-Bis(trimethylsilyl)hexane and its Analogues

Research into this compound and its analogues is focused on leveraging their unique structural features for various applications in organic synthesis and materials science. This compound itself is recognized for its high thermal stability and solubility in organic solvents, making it a valuable reagent. nbinno.com It is particularly useful for the protection of alcohols and amines and serves as a fundamental building block in the synthesis of certain silane-based polymers. nbinno.com

Analogues of this compound have also been the subject of significant research. For instance, 1,6-bis(trimethoxysilyl)hexane (B1329931) is utilized as a coupling agent, adhesion promoter, and crosslinker in the formulation of silicone-based paints, coatings, and sealants. cfsilicones.comshinetsusilicones.com Its ability to modify the surface of inorganic materials is also a key area of investigation. shinetsusilicones.com The dipodal nature of these silanes is beneficial for creating polymers with lower shrinkage and higher flexibility. cfsilicones.com

Another line of research involves analogues with extended unsaturation, such as 1,6-bis(trimethylsilyl)hexa-1,3,5-triyne, which has been explored as a precursor for the synthesis of ruthenium clusters containing highly ethynylated ligands. uwa.edu.au This highlights the role of these compounds in the development of novel organometallic complexes. Further research continues to explore the potential of this compound and its derivatives in the creation of new materials with enhanced thermal and chemical stability. nbinno.com

Compound Data

Physical and Chemical Properties of this compound and its Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
This compound13083-96-0C₁₂H₃₀Si₂230.54Colorless liquid
1,6-Bis(trimethoxysilyl)hexane87135-01-1C₁₂H₃₀O₆Si₂326.54Colorless to almost colorless clear liquid
1,6-Bis(triethoxysilyl)hexane (B1631551)52034-16-9C₁₈H₄₂O₆Si₂410.70Liquid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H30Si2 B3067634 1,6-Bis(trimethylsilyl)hexane CAS No. 13083-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(6-trimethylsilylhexyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYUZFHUXCUPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCCCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 1,6 Bis Trimethylsilyl Hexane Derivatives

Reactions of Bis(trimethylsilyl)hexane Analogues in Organic Synthesis

The bis(trimethylsilyl)hexane framework serves as a versatile scaffold in organic synthesis, enabling a range of reactions that take advantage of the unique properties of the silicon-carbon bond.

While specific examples of cobalt-catalyzed styrylation directly involving 1,6-bis(trimethylsilyl)hexane are not extensively documented in readily available literature, the principles of cobalt-catalyzed C-H borylation and related coupling reactions provide a strong basis for understanding how such transformations could proceed. Cobalt catalysts have been developed for the meta-selective C(sp²)–H borylation of fluorinated arenes. nih.gov These methods often involve a cobalt(I)-alkyl complex as a key intermediate. nih.gov For instance, a cobalt alkyl precatalyst supported by a sterically protected terpyridine has been shown to be effective for the borylation of substituted fluoroarenes. nih.gov The mechanism is believed to involve a turnover-limiting C(sp²)–H activation step. nih.gov

In a related context, cobalt-catalyzed hydrosilylation/cyclization of 1,6-enynes has been demonstrated using an iminopyridine cobalt dichloride complex. researchgate.net This reaction tolerates various functional groups and allows for the synthesis of a variety of silicon-containing compounds. researchgate.net The proposed mechanism involves the formation of a cobalt-hydride species which then participates in the hydrosilylation and subsequent cyclization. These examples of cobalt catalysis highlight the potential for developing similar catalytic coupling reactions with derivatives of this compound.

Furthermore, palladium and copper-catalyzed coupling reactions are widely used in organosilicon chemistry. For example, the Sonogashira cross-coupling of 1,2,4,5-tetraiodobenzene (B1293384) with (trimethylsilyl)acetylene is a key step in the synthesis of 1,2,4,5-tetrakis[(trimethylsilyl)ethynyl]benzene. nih.gov Rhodium catalysts have also been employed in the intramolecular trans-bis-silylation of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives to form pyridine-fused siloles. mdpi.com

The flexible hexane (B92381) chain of this compound derivatives allows for intramolecular reactions, leading to the formation of cyclic structures. These cyclization strategies are powerful tools for the construction of carbocyclic and heterocyclic ring systems.

Intramolecular radical cyclization is a well-established method for ring formation. While specific studies on the radical cyclization of this compound derivatives are not prevalent, the general principles can be applied. For instance, the radical cyclization of 1,6-dienes with azobis(alkylcarbonitriles) can be achieved in water without any additives, demonstrating an environmentally friendly approach to constructing polycyclic skeletons. rsc.org Silicon-tethered intramolecular radical cyclizations have also been developed, where the silicon moiety acts as a temporary tether to control the stereochemistry of the cyclization. nih.gov

Intramolecular aldol (B89426) reactions of dicarbonyl compounds are a classic method for forming five- and six-membered rings. pressbooks.publibretexts.orglibretexts.orgyoutube.com The reaction proceeds by forming an enolate from one carbonyl group, which then attacks the other carbonyl group within the same molecule. libretexts.orglibretexts.org For 1,6-diketones, which could be conceptually derived from this compound, intramolecular aldol condensation would lead to the formation of a cyclopentene (B43876) derivative. nih.gov Theoretical studies on the intramolecular aldol condensation of 1,6-diketones have shown that an acidic medium is important and that the enolization of the diketone is a key step in the acid-catalyzed mechanism. nih.gov The presence of a trimethylsilyl (B98337) substituent can influence the diastereoselectivity of these reactions. nih.gov

The intramolecular Tishchenko reaction is another powerful tool for the synthesis of lactones from dialdehydes. A catalytic enantioselective version of this reaction has been developed using a chiral iridium complex, providing access to chiral lactones in good yields and high enantiomeric excess. rsc.orgnih.gov This methodology has been applied to the synthesis of natural products. rsc.orgnih.gov The reaction of a meso-dialdehyde in the presence of the chiral catalyst leads to the formation of a single enantiomer of the lactone product. rsc.org

Table 1: Examples of Intramolecular Cyclization Reactions

Reaction TypeStarting Material TypeProduct TypeCatalyst/ConditionsRef.
Radical Cyclization1,6-dienesPolycyclic compoundsAzobis(alkylcarbonitriles), water rsc.org
Intramolecular Aldol1,6-diketonesCyclopentenonesAcid or base pressbooks.pubnih.gov
Intramolecular Tishchenkomeso-dialdehydesChiral lactonesChiral Iridium complex rsc.orgnih.gov

The silicon-carbon bond in trimethylsilyl groups is susceptible to cleavage under certain conditions, a property that is widely exploited in organic synthesis. nih.gov Nucleophilic attack on silicon is a common way to effect this cleavage.

Epoxides, or oxiranes, are three-membered rings containing an oxygen atom. libretexts.org They are highly reactive electrophiles due to significant ring strain, which is relieved upon nucleophilic attack. libretexts.orgyoutube.com The ring-opening of epoxides can be initiated by a variety of nucleophiles. masterorganicchemistry.com Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide in an SN2-like manner. youtube.commasterorganicchemistry.com In the context of silicon-containing substrates, a silyl (B83357) group can influence the regioselectivity of the epoxide opening.

For example, the reaction of an epoxide with a silyl-enol ether, a silicon-containing nucleophile, can be mediated by a Lewis acid like BF₃. nih.gov This reaction can lead to an azaphilic addition, where the nucleophile attacks a nitrogen atom in a tetrazine ring, a departure from the more common Diels-Alder reaction pathway. nih.gov

The cleavage of the Si-C bond can also be achieved through oxidation, for instance, with hydrogen peroxide, which can proceed with retention of configuration. nih.gov This strategy is particularly useful in stereocontrolled synthesis. acs.org Recently, directed evolution has been used to engineer a cytochrome P450 enzyme that can cleave silicon-carbon bonds in siloxanes. nih.gov

Intramolecular Cyclization Reactions

Utilization of Trimethylsilyl Moieties as Transient Modifiers in Synthesis

Trimethylsilyl (TMS) groups are frequently used as temporary protecting groups for various functional groups, such as alcohols, in organic synthesis. nih.govwikipedia.org Their bulky nature can also be exploited to control the stereochemistry of reactions. acs.org

The TMS group can be introduced by reacting an alcohol with a silylating agent like trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide in the presence of a base. wikipedia.orgacs.org The resulting trimethylsilyl ether is stable to many reaction conditions but can be easily cleaved when desired. libretexts.org Deprotection is typically achieved using fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acidic conditions. wikipedia.orglibretexts.org

The steric bulk of the trimethylsilyl group can direct the outcome of a reaction. acs.org By temporarily installing a TMS group, a chemist can influence the facial selectivity of a reaction on a nearby functional group. Once the desired stereochemistry is established, the TMS group can be removed. This strategy has been employed in the synthesis of complex molecules where precise stereochemical control is crucial. rsc.org

In some cases, the trimethylsilyl group acts as both a protecting group and a leaving group in the same reaction sequence. nih.govresearchgate.net For instance, in the synthesis of alkoxysiloxane oligomers, TMS groups on a silicate (B1173343) starting material are substituted by alkoxysilyl groups in the presence of a Lewis acid catalyst. nih.govresearchgate.net

Table 2: Common Silylating and Desilylating Agents

ProcessReagentAbbreviationTypical Conditions
SilylationTrimethylsilyl chlorideTMSClBase (e.g., pyridine, triethylamine)
SilylationBis(trimethylsilyl)acetamideBSA-
DesilylationTetrabutylammonium fluorideTBAFTHF
DesilylationHydrofluoric acidHF-

Derivatization Strategies for Enhanced Analytical Resolution

In the analysis of organic compounds, particularly through methods like gas chromatography (GC), derivatization is a crucial technique used to modify analytes to improve their analytical properties. greyhoundchrom.comresearchgate.net For derivatives of this compound, especially those that have been modified to introduce polar functional groups (e.g., hydroxyl or carboxyl groups), derivatization is employed to increase volatility, enhance thermal stability, and improve chromatographic peak shape. researchgate.netresearchgate.net Silylation is the most common and versatile derivatization method for this purpose. idc-online.com

The primary goal of silylation is to replace active hydrogen atoms in polar functional groups with a trimethylsilyl (TMS) group. This process significantly reduces the polarity of the compound, decreases intermolecular hydrogen bonding, and thereby increases its volatility, making it suitable for GC analysis. researchgate.net

Common silylating agents include N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). idc-online.comtcichemicals.com Catalysts like trimethylchlorosilane (TMCS) are often added to increase the reactivity of the silylating agent. idc-online.comtcichemicals.com For instance, BSTFA is highly effective for use with Flame Ionization Detector (FID) applications due to its high volatility and the volatility of its by-products, which minimizes interference on the chromatogram. tcichemicals.com

The selection of the derivatization reagent and reaction conditions depends on the specific derivative of this compound being analyzed. For example, the trimethylsilylation of hydroxyl or carboxyl groups can be achieved by reacting a sample with a mixture of BSTFA and TMCS (e.g., in a 5:1 ratio) and heating for a period (e.g., 2 hours at 60°C) to ensure the reaction goes to completion. tcichemicals.com In some cases, an in-port derivatization can be performed, which simplifies the procedure by carrying out the reaction directly in the heated GC injection port. idc-online.com

Table 1: Common Silylating Agents for GC Derivatization

Reagent Abbreviation Key Features & Applications
N,O-Bis(trimethylsilyl)acetamide BSA Highly reactive towards nitrogenous compounds, amino acids, amides, and compounds with hydroxy or carboxy groups. tcichemicals.com
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA By-products are highly volatile, making it suitable for trace analysis; excels in activity and solubility compared to BSA. tcichemicals.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA A common silylation reagent used to form trimethylsilyl (TMS) derivatives. idc-online.com
Trimethylchlorosilane TMCS Often used as a catalyst with other silylating agents to enhance derivatization performance. idc-online.comtcichemicals.com

Hydrolytic Stability and Degradation Pathways of Poly(silyl ester)s Derived from Hexane-Bridged Silanes

Poly(silyl ester)s are a class of silicon-containing polymers known for their hydrolytic degradability. mdpi.com This characteristic stems from the labile carboxyl-oxygen-silicon (CO-O-Si) linkage in their polymer backbone. mdpi.com When these polymers are derived from hexane-bridged silanes, such as by the reaction of a dicarboxylic acid with 1,6-bis(hydrosilyl)hexane or a related monomer, the resulting polymer incorporates the stable hexane bridge while featuring degradable silyl ester bonds.

The degradation of poly(silyl ester)s proceeds via hydrolysis of the silyl ester bond, which can be catalyzed by either acidic or basic conditions. mdpi.com This process is distinct from the enzymatic degradation required for many conventional biodegradable esters. mdpi.com The hydrolysis of the Si-O-C bond is a key feature that allows for controllable degradation. mdpi.comresearchgate.net The degradation products typically consist of the original dicarboxylic acid and silanols or siloxanes, which are considered relatively nontoxic. mdpi.com

The rate of hydrolytic degradation can be precisely controlled by the chemical nature of the substituents on the silicon atom. rsc.org Studies on related poly(ester)–poly(silyl methacrylate) copolymers have demonstrated that the structure of the silyl ester side groups significantly influences the hydrolysis rate. In one study, copolymers containing bis(trimethylsiloxy)methylsilyl methacrylate (B99206) (MATM2) and tributylsilyl methacrylate (TBSiMA) showed a much faster degradation rate compared to a copolymer with triisopropylsilyl methacrylate (TIPSiMA). rsc.org After 7 weeks of immersion in artificial seawater at room temperature, the molar mass of the MATM2 and TBSiMA-based copolymers decreased by 90% and 86%, respectively. rsc.org In contrast, the TIPSiMA-based polymer showed no significant degradation under the same conditions. rsc.org This highlights the effect of steric hindrance around the silicon atom on the accessibility of the silyl ester bond to water.

Table 2: Molar Mass Decline of Silyl Methacrylate Copolymers in Artificial Seawater (7 Weeks, Room Temp)

Silyl Methacrylate Monomer Abbreviation Molar Mass Decline (%)
bis(trimethylsiloxy)methylsilyl methacrylate MATM2 90%
tributylsilyl methacrylate TBSiMA 86%

Data sourced from a study on poly(ester)–poly(silyl methacrylate) copolymers, demonstrating the principle of tunable hydrolytic degradation. rsc.org

In a related class of polymers, poly(silyl ether)s, which contain Si-O-C bonds, similar hydrolytic instability is observed. Research on a specific poly(silyl ether) monitored by Gel Permeation Chromatography (GPC) showed a gradual decrease in its number-average molecular weight (Mn) when exposed to a THF/methanol (B129727) mixture, indicating a slow degradation process. dicp.ac.cn

Table 3: Degradation of a Poly(silyl ether) in THF/Methanol at Room Temperature

Time (hours) Number-Average Molecular Weight (Mn)
0 ~10,000
11 ~10,000

Data illustrates the slow degradation of a poly(silyl ether) over time. dicp.ac.cn

These findings underscore that polymers derived from hexane-bridged silanes, when structured as poly(silyl ester)s, can be designed as materials with tunable and predictable degradation profiles, making them suitable for applications requiring temporary material performance. mdpi.com

Mechanistic Investigations of Reactions Involving Hexane Bridged Bis Trimethylsilyl Compounds

Elucidation of Radical Mechanisms in Catalytic Transformations

The presence of trimethylsilyl (B98337) groups can influence the course of catalytic reactions, sometimes favoring radical pathways. In related systems, such as those involving group 4 metallocene bis(trimethylsilyl)acetylene (B126346) complexes, the reaction mechanisms have been shown to proceed via radical intermediates. For instance, the reaction of a titanium bis(trimethylsilyl)acetylene complex with methyl iodide was observed to follow a radical pathway. This process resulted in the oxidation of one titanium center, leading to the formation of a mixed-valent Ti(III)/Ti(IV) complex. nih.gov Such studies highlight that the silylated organic framework can participate in or facilitate single-electron transfer steps, which is a key aspect of many catalytic cycles. The dissociation of ligands from these metal complexes can generate highly reactive, low-valent metal centers that are capable of initiating a wide range of synthetic and catalytic reactions, including those that proceed through radical mechanisms. nih.gov

Factors Governing Reactivity and Stereoselectivity in Reaction Pathways

The reactivity and, where applicable, the stereoselectivity of reactions involving hexane-bridged bis(trimethylsilyl) compounds and their metal complexes are governed by a combination of the factors discussed previously.

The primary determinants are the steric and electronic effects imposed by the ligand framework. rsc.orgescholarship.org

Steric Hindrance : The immense steric bulk of the bis(trimethylsilyl) groups is often the deciding factor in whether a reaction can proceed. It can prevent the approach of a substrate to the metal center, thereby shutting down a potential reaction pathway. escholarship.org Conversely, this same bulk can be used to direct an incoming substrate to a less hindered position, thereby controlling the stereoselectivity of a reaction.

Electronic Tuning : The electronic properties of the ligand system dictate the reactivity of the metal center. By modifying substituents on the ligand, it is possible to make the metal center more or less electron-rich, which in turn influences its affinity for various substrates and its propensity to undergo oxidative addition or reductive elimination. rsc.org For example, the use of different cyclopentadienyl (B1206354) ligands on zirconium was shown to have a significant effect on the rates of reversible alkyne coupling reactions, demonstrating electronic control over reactivity. nih.gov

Agostic Interactions : The presence or absence of an agostic interaction can stabilize transition states, lowering the activation energy for a particular pathway. nsf.gov This can be a critical factor in determining the outcome of a reaction, especially in processes like C-H activation or polymerization, where such interactions are key intermediates.

In essence, the hexane-bridged bis(trimethylsilyl) framework provides a robust yet tunable platform. The interplay between the steric shield it provides and the electronic environment it creates at a coordinated metal center allows for fine control over reaction pathways, stability, and selectivity.

Applications in Advanced Material Synthesis and Polymer Chemistry

Polymerization of Hexane-Bridged Polysilsesquioxanes via Sol-Gel Processes

Hexane-bridged polysilsesquioxanes are hybrid organic-inorganic materials synthesized through the sol-gel polymerization of monomers like 1,6-bis(triethoxysilyl)hexane (B1631551). osti.gov This process involves the hydrolysis of the alkoxide groups to form silanols, followed by their condensation to create a crosslinked network of siloxane bonds. osti.gov These materials are noted for their high thermal stability and robust mechanical and electrical properties. psu.edu

The kinetics of polymerization and the morphology of the resulting polysilsesquioxane are highly sensitive to several reaction parameters:

Alkoxide Group and Solvent: The type of alkoxide group on the silicon atom and the solvent used can influence the rates of hydrolysis and condensation, thereby affecting the final polymer structure.

Catalyst and pH: The choice between an acid or base catalyst significantly alters the polymerization pathway. osti.gov Under basic conditions (e.g., using NaOH), polymerization is generally rapid, leading to highly porous xerogels. osti.gov In contrast, acidic conditions (e.g., using HCl) can lead to extremely slow gelation times, sometimes taking months, and result in non-porous materials. osti.govosti.gov For instance, with 1,6-bis(triethoxysilyl)hexane, base-catalyzed reactions form gels within hours, while acid-catalyzed reactions at the same concentration can take over 4000 hours to gel. osti.gov

Concentration: Monomer concentration plays a crucial role. In acid-catalyzed systems, an increase in the concentration of 1,6-bis(triethoxysilyl)hexane leads to an exponential increase in the gelation rate and a more exothermic reaction. osti.gov At concentrations below 0.8 M, the resulting alcogels are typically translucent and monolithic, whereas at higher concentrations, they shrink significantly and develop cracks. osti.gov Under basic catalysis, the gelation rates are more stable with increasing concentration. osti.gov

The interplay of these parameters allows for precise control over the material's properties, such as porosity and surface area. For example, base-catalyzed polymerization of 1,6-bis(triethoxysilyl)hexane can produce xerogels with high surface areas, while acid-catalyzed processes yield non-porous structures. osti.gov

The sol-gel process with hexane-bridged precursors leads to the formation of alcogels, which are subsequently dried to produce xerogels or aerogels. osti.govresearchgate.net

Gels: The initial gel network consists of a three-dimensional structure of interconnected polysilsesquioxane chains with the solvent trapped within the pores. The properties of these gels, such as their translucency and tendency to shrink, are influenced by the reaction conditions. osti.gov

Xerogels: Xerogels are formed by evaporating the solvent from the gel under ambient pressure. researchgate.net The properties of hexane-bridged polysilsesquioxane xerogels are heavily dependent on the synthetic conditions. osti.gov Base-catalyzed synthesis typically results in materials with higher degrees of condensation compared to acid-catalyzed methods. osti.gov These xerogels can exhibit high surface areas (up to ~1300 m²/g) and porosity, primarily in the microporous range. osti.gov The flexible hexane (B92381) bridge imparts unique mechanical properties, and surface modification, for instance with hexamethyldisilazane (B44280), can enhance their resilience and flexibility. researchgate.net

The following table summarizes the effect of catalyst on the properties of xerogels derived from 1,6-bis(triethoxysilyl)hexane:

Catalyst ConditionGelation TimeResulting Xerogel PorositySurface Area
Acidic (HCl)Very slow (months at 0.2 M)Non-porousLow
Basic (NaOH)Fast (hours)Highly porousHigh

Data compiled from studies on alkylene-bridged polysilsesquioxanes. osti.gov

Role as Monomers and Intermediates in Polymer Synthesis

Derivatives of 1,6-bis(trimethylsilyl)hexane serve as crucial monomers and intermediates in the synthesis of various polymers, including poly(silyl ester)s and organometallic polymers.

Poly(silyl ester)s are a class of degradable polymers containing silyl (B83357) ester linkages in their backbone. acs.orgacs.org These polymers can be synthesized through a transsilylation ester exchange reaction between a bis(trimethylsilyl) ester and a bis(chlorosilyl)hexane. acs.orgacs.org For instance, reacting alkyl or aryl bis(trimethylsilyl)esters with methyl- or isopropyl-substituted bis(chlorosilyl)hexanes yields poly(silyl ester)s with molecular weights typically ranging from 5,000 to 15,000 Da. acs.orgacs.org

The composition of the polymer backbone significantly affects its properties. The steric hindrance of the substituents on the silicon atoms influences the hydrolytic stability of the silyl ester bonds; bulkier groups lead to increased stability. acs.orgacs.org Furthermore, incorporating rigid groups like p-phenylene into the polymer backbone can induce crystallinity, which in turn enhances the polymer's resistance to hydrolytic degradation in the solid state. acs.orgacs.org

The selection of monomers allows for a systematic evaluation of these effects. By keeping the n-hexylene chain between the silicon atoms constant while varying the segment between the carbonyl groups (e.g., n-butylene, p-phenylene), researchers can study the impact of chain rigidity and crystallinity on the material's properties. acs.org

Silicon-bridged acs.orgferrocenophanes are strained organometallic monomers that can undergo ring-opening polymerization (ROP) to form poly(ferrocenylsilanes), a class of redox-active polymers. acs.orgresearchgate.net The thermal ROP of these monomers can be influenced by the environment in which the polymerization occurs. For example, conducting the thermal ROP of an unsymmetrically substituted silicon-bridged acs.orgferrocenophane within the one-dimensional nanochannels of porous coordination polymers can inhibit the formation of cyclic polymer byproducts that are common in bulk polymerization. rsc.org This method also allows for control over the tacticity of the resulting polymer, which is dependent on the pore size of the coordination polymer. rsc.org

Silicon-bridged acs.orgferrocenophanes are amenable to various controlled ROP mechanisms, enabling the synthesis of poly(ferrocenylsilanes) with well-defined architectures and molecular weights. acs.orgacs.org

Transition Metal-Catalyzed ROP: Platinum complexes can catalyze the ROP of silicon-bridged acs.orgferrocenophanes under mild conditions. acs.org This method offers a convenient way to control the polymer's molecular weight by adding a chain transfer agent like triethylsilane (Et₃SiH). acs.org It also facilitates the synthesis of random copolymers by polymerizing with other cyclic monomers. acs.org

Anionic ROP: These monomers can undergo living anionic ROP initiated by organolithium reagents or other anionic initiators. acs.orgacs.org This "living" nature allows for the synthesis of polymers with controlled chain lengths and complex architectures, such as block copolymers. acs.org

Photolytic Living Anionic ROP: A novel method involves the use of UV irradiation in the presence of an anionic promoter like sodium cyclopentadienide (B1229720) (Na[C₅H₅]) to initiate a living anionic ROP. acs.orgnih.gov This photolytic method proceeds via the cleavage of an iron-cyclopentadienyl (Fe-Cp) bond in the monomer, allowing for the synthesis of polymers with controlled molecular weights (e.g., Mn = 9,300 to 70,000 g/mol ) and narrow polydispersity indices (PDI = 1.04–1.21). acs.orgnih.gov

These controlled polymerization techniques are crucial for developing advanced materials with specific electronic and self-assembly properties.

Integration into Hybrid Organic-Inorganic Materials

The integration of organosilicon compounds into hybrid organic-inorganic materials typically relies on the ability of the silicon atom to form stable covalent bonds with an inorganic matrix, often through the hydrolysis and condensation of reactive groups like alkoxides or halides. These reactions lead to the formation of a durable siloxane (Si-O-Si) network that is chemically bound to the organic components.

In the case of this compound, the silicon atoms are part of trimethylsilyl (B98337) (TMS) groups. The bond between the silicon and the methyl groups (Si-C) is highly stable and not susceptible to hydrolysis under standard conditions. This chemical inertness prevents this compound from participating in the conventional sol-gel processes used to form the inorganic backbone of integrated hybrid materials.

As a result, there is a notable lack of published research detailing the use of this compound as a primary building block for covalently bonded organic-inorganic hybrid materials. Its function is not to form the inorganic network itself but to be used in other capacities within material science, as discussed in the following section.

Contribution to the Development of Advanced Composites

While not a precursor for inorganic networks, this compound has been identified as a component in the formulation of advanced composite materials. Its contribution lies in its role as an additive that modifies the properties and interfaces within a polymer matrix.

Recent developments in materials for additive manufacturing (3D printing) have explored the use of this compound as an adhesion promoter. In a patent for a selective adhesion silicone rubber, it is cited as a potential additive to be used alongside other silane (B1218182) coupling agents. google.com The primary application is for composite materials used in additive manufacturing technologies. google.com

In this context, this compound would function as a co-adhesion promoter within a silicone rubber matrix. Its purpose is to enhance the interfacial bonding between the silicone polymer and other components of the composite, which may include inorganic fillers or other polymers. The long, flexible hexane linker can entangle with polymer chains, while the silyl groups can have an affinity for surfaces, collectively improving the cohesion and adhesion within the final composite material.

The table below outlines the components of such an advanced composite system as described in the technical documentation.

Table 1: Components of a Silicone Rubber Composite System for Additive Manufacturing

Component CategoryExample Material/CompoundFunction within the Composite
Base Polymer PolysiloxaneForms the primary matrix of the rubber.
Primary Adhesion Promoter Acrylic or Methacrylic CompoundsMain agent responsible for creating adhesive properties.
Co-Adhesion Promoter This compound Works with the primary promoter to enhance interfacial bonding. google.com
Other Silane Coupling Agents Methyltrimethoxysilane, VinyltrimethoxysilaneCan be used in conjunction to improve filler-matrix adhesion. google.com
Filler (Optional) Silica (B1680970) (Silicon Dioxide)Reinforces the polymer matrix, improving mechanical properties.

This application highlights a niche but important role for this compound in the development of advanced composites, where its unique structure is leveraged not for chemical reactivity, but for its physical influence on interfacial properties within a complex polymer system.

Computational and Spectroscopic Characterization of 1,6 Bis Trimethylsilyl Hexane Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 1,6-Bis(trimethylsilyl)hexane. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique information about the compound's atomic connectivity and functional groups.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of the alkane backbone and the trimethylsilyl (B98337) groups. sciepub.com

The primary vibrational modes include:

C-H Stretching: Strong absorptions from the methyl and methylene (B1212753) groups appear in the 2850-2960 cm⁻¹ region.

C-H Bending: Deformations of the C-H bonds in the CH₃ and CH₂ groups result in absorptions between 1375 cm⁻¹ and 1465 cm⁻¹.

Si-C Vibrations: The trimethylsilyl groups give rise to characteristic absorptions. The Si-CH₃ symmetric deformation (rocking) is particularly prominent and typically observed around 1250 cm⁻¹. Other Si-C stretching and bending vibrations occur in the fingerprint region (below 1000 cm⁻¹).

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2955-2965Asymmetric C-H Stretch-CH₃ (Alkyl & Si-CH₃)
2870-2880Symmetric C-H Stretch-CH₃ (Alkyl & Si-CH₃)
2920-2930Asymmetric C-H Stretch-CH₂-
2850-2860Symmetric C-H Stretch-CH₂-
1450-1470C-H Scissoring/Bending-CH₂-
1245-1255Symmetric CH₃ Deformation (Rocking)-Si(CH₃)₃
~840 and ~750Si-C Stretch / CH₃ Rocking-Si(CH₃)₃
720-725-(CH₂)₄- RockingHexane (B92381) Chain

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 230.54 g/mol ), the molecular ion peak (M⁺) at m/z ≈ 230 would be expected, although it may be weak due to the facile fragmentation of silylated compounds.

Common fragmentation patterns for organosilanes include:

Loss of a Methyl Group: A prominent peak at M-15 (m/z ≈ 215) resulting from the loss of a CH₃ radical from a trimethylsilyl group.

Trimethylsilyl Cation: A characteristic and often the base peak at m/z 73, corresponding to the stable [Si(CH₃)₃]⁺ cation. researchgate.net

Hexane Chain Cleavage: Fragmentation of the C-C bonds within the hexane linker leads to a series of aliphatic fragment ions. docbrown.info For instance, cleavage can produce ions such as [M - C₂H₅]⁺ (m/z ≈ 201) or [M - C₃H₇]⁺ (m/z ≈ 187).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonOrigin
230[C₁₂H₃₀Si₂]⁺Molecular Ion (M⁺)
215[M - CH₃]⁺Loss of one methyl group
157[M - Si(CH₃)₃]⁺Loss of a trimethylsilyl group
145[(CH₃)₃Si(CH₂)₄]⁺Cleavage of C-C bond in hexane chain
117[(CH₃)₃SiCH₂CH₂]⁺McLafferty-type rearrangement/cleavage
73[Si(CH₃)₃]⁺Trimethylsilyl cation (often base peak)

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for verifying the purity of this compound and for its separation from reactants or byproducts.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the premier technique for analyzing volatile compounds like this compound. docbrown.info Silylation is a common derivatization method used to increase the volatility of compounds for GC analysis; since the target molecule is already silylated, it is well-suited for this technique. wikipedia.orgthermofishersci.in

A typical GC method would involve injecting a solution of the compound onto a non-polar or low-polarity capillary column (e.g., with a polydimethylsiloxane (B3030410) stationary phase like DB-1 or HP-5ms). The separation is based on the boiling points of the components and their interactions with the stationary phase. A temperature program, where the column temperature is gradually increased, is typically used to ensure good separation and peak shape. The relatively high boiling point of this compound compared to common solvents and simpler alkanes allows for its effective separation.

When coupled with a mass spectrometer (GC-MS), this method provides not only the retention time for identification and quantification but also the mass spectrum of the eluting compound, confirming its identity by matching its fragmentation pattern with known data. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

While GC is generally preferred for volatile, non-polar compounds, High-Performance Liquid Chromatography (HPLC) can also be employed. Given the non-polar, alkane-like nature of this compound, a reversed-phase HPLC (RP-HPLC) method would be appropriate. researchgate.net

In this mode, a non-polar stationary phase, such as C8 or C18-modified silica (B1680970), is used with a polar mobile phase. For a highly non-polar compound like this compound, a non-aqueous reversed-phase system might be necessary, using mobile phases such as mixtures of acetonitrile (B52724) and methanol (B129727) or tetrahydrofuran (B95107). sielc.com Separation is achieved based on the hydrophobic interactions between the analyte and the stationary phase. However, due to the lack of a strong chromophore in the molecule, detection can be challenging and may require a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.

Size-Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) for Polymer Characterization

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. researchgate.net This method separates molecules based on their size in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the column's stationary phase and elute later.

Although specific SEC or GPC data for polymers synthesized directly from this compound are not readily found in the reviewed literature, the principles of this technique are broadly applicable. For instance, its analogue, 1,6-bis(trimethoxysilyl)hexane (B1329931), is utilized in polymer synthesis. cfsilicones.combiosynth.com Polymers derived from such organosilicon monomers would be amenable to SEC/GPC analysis to determine key parameters like number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

A typical SEC/GPC analysis of an organosilicon polymer would involve dissolving the polymer in a suitable solvent and passing it through a column packed with a porous gel. The elution times of the polymer chains are then compared to those of known standards to construct a calibration curve and determine the molecular weight distribution.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to separate components of a mixture based on their polarity. khanacademy.orgresearchgate.netwvu.eduyoutube.comchromforum.org It is often used to monitor the progress of a chemical reaction. In TLC, a stationary phase, typically silica gel coated on a plate, and a mobile phase, a solvent or solvent mixture, are used. khanacademy.orgchromforum.org

For a non-polar compound like this compound, a non-polar mobile phase would be required to achieve significant movement up the polar silica gel plate. A common mobile phase for such compounds is a mixture of hexane and ethyl acetate (B1210297), where the proportion of the more polar ethyl acetate is kept low. khanacademy.orgwvu.edu The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

While specific TLC studies detailing the separation of this compound are not prevalent in the literature, the general principles suggest that its migration on a TLC plate would be sensitive to the polarity of the eluting solvent.

Solid-State Characterization Methodologies

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface of a sample. It is widely used to study the morphology, topography, and composition of materials. In the context of polymers derived from organosilicon precursors, SEM can reveal details about the surface structure, such as the presence of pores, cracks, or other features.

While there are no specific SEM studies found for materials synthesized directly from this compound, research on related organosilicon polymers demonstrates the utility of this technique. For example, in studies of hybrid silica xerogels, SEM is used to observe the surface morphology and how it changes with the incorporation of different organosilicon precursors. nih.gov

X-ray Single Crystal Diffraction Analysis for Molecular and Crystal Structures

A search of the available literature did not yield a specific single-crystal X-ray diffraction study for this compound. Such a study would require obtaining a suitable single crystal of the compound, which can be a challenging process. ucl.ac.ukcsic.es However, studies on related compounds, such as inclusion complexes of functionalized pillar cfsilicones.comarenes with n-hexane, demonstrate the power of this technique in elucidating complex supramolecular structures. mdpi.com

Nitrogen and Carbon Dioxide Sorption Porosimetry for Porosity Analysis

Nitrogen and carbon dioxide sorption porosimetry are standard techniques used to characterize the porous structure of materials. These methods can determine properties such as the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.

There is no specific literature available on the porosity analysis of materials synthesized from this compound. However, studies on related porous materials, such as hyper-cross-linked polymers and hybrid silica xerogels, illustrate the application of these techniques. nih.govnih.gov For instance, the in situ removal of trimethylsilyl (TMS) groups during the formation of hyper-cross-linked polymers has been shown to enhance porosity, creating permanent voids in the network. nih.gov Nitrogen and CO2 adsorption isotherms are used to quantify the resulting surface area and pore characteristics. nih.gov

Theoretical and Computational Investigations

Theoretical and computational methods, such as Density Functional Theory (DFT), are valuable tools for investigating the electronic structure, geometry, and reactivity of molecules. researchgate.net These methods can provide insights that complement experimental findings.

While specific theoretical and computational studies focused solely on this compound are not prominent in the literature, DFT calculations have been applied to related organosilicon compounds. researchgate.net For example, studies on other silylated compounds have used DFT to calculate NMR parameters and to understand reaction mechanisms. A comprehensive theoretical investigation of this compound would likely involve geometry optimization to predict its most stable conformation, calculation of its molecular orbitals (HOMO and LUMO) to understand its reactivity, and simulation of its spectroscopic properties.

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful framework for investigating the electronic structure and properties of molecules like this compound. This quantum mechanical method is based on the principle that the energy of a many-electron system can be determined from its electron density, a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, allowing for the accurate modeling of moderately large molecules with a favorable balance of accuracy and computational cost.

Molecular modeling based on DFT enables the in-silico exploration of a molecule's geometric and electronic properties. The process typically begins with a geometry optimization, where the molecule's structure is computationally adjusted to find a minimum-energy conformation. For this compound, this would involve determining the preferred arrangement of the flexible hexane chain and the rotational orientation of the terminal trimethylsilyl groups. Once an optimized geometry is obtained, a wide range of molecular properties can be calculated, providing insights that are complementary to experimental data.

Elucidation of Electronic Structure and Bonding Characteristics (e.g., σ–π conjugation)

DFT calculations provide a detailed picture of the electronic structure and the nature of chemical bonds within a molecule. For this compound, a saturated organosilane, the analysis focuses on the sigma (σ) bonding framework. The molecule is characterized by a non-polar hexane backbone flanked by two non-polar trimethylsilyl groups. The key bonds for analysis are the C-C and C-H bonds of the hexane chain, and the Si-C bonds linking the hexane chain to the silyl (B83357) groups, as well as the Si-C bonds within the trimethylsilyl moieties.

In saturated systems like this compound, classical σ-π conjugation is absent due to the lack of π-electrons. However, DFT can be employed to investigate other forms of electron delocalization, such as hyperconjugation. This involves the interaction of the filled σ-bonding orbitals with adjacent empty σ-antibonding orbitals. Specifically, interactions between C-H or C-C σ orbitals and Si-C σ orbitals, or vice-versa, could be analyzed. These interactions, while weaker than π-conjugation, can influence the molecule's conformational preferences and reactivity.

Computational studies on related organosilicon compounds have shown that silicon's ability to donate electron density (as a σ-donor) can be a significant electronic feature. researchgate.net An analysis of the bond orders, atomic charges (e.g., using Natural Bond Orbital analysis), and electron localization function (ELF) for this compound would quantify the polarity of the Si-C and C-H bonds and reveal the extent of electron sharing and localization throughout the molecular structure.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

A significant advantage of DFT is its ability to predict spectroscopic parameters with a useful degree of accuracy, aiding in the interpretation of experimental spectra.

Vibrational Frequencies: Following a geometry optimization, DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. These theoretical frequencies correlate with the peaks observed in infrared (IR) and Raman spectra. While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be brought into better agreement with experimental data through the use of empirical scaling factors. The analysis allows for the confident assignment of specific vibrational modes to observed spectral bands. For this compound, key vibrations would include the C-H stretching of the methyl and methylene groups, Si-C stretching, and the characteristic rocking and deformation modes of the trimethylsilyl groups. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Modes in this compound (Note: These are representative values based on DFT calculations for similar functional groups. Actual values would depend on the specific level of theory and basis set used.)

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity
Asymmetric C-H Stretch-CH₃~2960Strong
Symmetric C-H Stretch-CH₃~2870Medium
Asymmetric C-H Stretch-CH₂-~2925Strong
Symmetric C-H Stretch-CH₂-~2855Medium
CH₃ Asymmetric DeformationSi(CH₃)₃~1410Medium
CH₃ Symmetric Deformation (umbrella)Si(CH₃)₃~1250Strong
CH₂ Wagging/Twisting-CH₂-~1350-1150Variable
Asymmetric Si-C₃ StretchSi(CH₃)₃~760Strong
Symmetric Si-C₃ StretchSi(CH₃)₃~690Medium-Strong
Si-C (Chain) StretchSi-CH₂~840Strong

Chemical Shifts: DFT calculations are also widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Using methods such as the Gauge-Including Atomic Orbital (GIAO) method, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ²⁹Si) can be calculated. idc-online.com These are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This predictive capability is invaluable for confirming molecular structures and assigning resonances in complex spectra. For this compound, DFT could predict the distinct chemical shifts for the trimethylsilyl protons and carbons, as well as for the three unique sets of methylene protons and carbons in the hexane chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values based on established ranges for alkylsilanes. Actual calculated values may vary.)

NucleusPositionPredicted Chemical Shift (δ, ppm)
¹HSi(CH ₃)₃~0.05
¹HSi-CH ₂-~0.50
¹HSi-CH₂-CH ₂-~1.25
¹HSi-CH₂-CH₂-CH ₂-~1.35
¹³CSi(C H₃)₃~-2.0
¹³CSi-C H₂-~18.0
¹³CSi-CH₂-C H₂-~24.0
¹³CSi-CH₂-CH₂-C H₂-~34.0
Analysis of Frontier Molecular Orbitals and Electrostatic Potential Maps

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and spatial distributions are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a large gap implies high stability.

For this compound, the HOMO is expected to be localized primarily along the σ-bonds of the C-C and Si-C framework, reflecting the electron-donating character of these bonds. The LUMO would likely be distributed across the corresponding σ*-antibonding orbitals. A DFT calculation would provide precise energy values and 3D visualizations of these orbitals.

Table 3: Representative Frontier Orbital Energies for this compound (Note: These are illustrative values. Actual calculated energies depend on the computational method.)

ParameterPredicted Energy (eV)
HOMO Energy~ -9.5
LUMO Energy~ +1.5
HOMO-LUMO Gap~ 11.0

Electrostatic Potential Maps (MEP): The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is calculated by mapping the electrostatic potential onto a constant electron density surface. The MEP uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow indicate regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a relatively neutral (green) potential along the hydrocarbon backbone. The regions around the hydrogen atoms of the methyl and methylene groups would exhibit a slight positive potential (blueish-green), while the bulky trimethylsilyl groups, despite silicon being less electronegative than carbon, create a sterically hindered and relatively neutral outer surface. The map would confirm the non-polar nature of the molecule and suggest that it lacks specific, highly reactive sites for polar interactions.

Future Research Directions and Emerging Paradigms for 1,6 Bis Trimethylsilyl Hexane Systems

Exploration of Novel Synthetic Pathways for Complex Architectures

The linear and difunctional nature of 1,6-bis(trimethylsilyl)hexane makes it an ideal building block for the construction of intricate, higher-order molecular architectures. Future research will likely focus on moving beyond simple linear polymers to more complex and precisely defined structures.

One promising avenue is the synthesis of dendrimers and hyperbranched polymers. While the direct use of this compound in traditional dendrimer synthesis has yet to be extensively reported, the fundamental principles are applicable. By modifying the terminal trimethylsilyl (B98337) groups into reactive functionalities, this molecule can be employed as a core or a branching unit in divergent or convergent synthetic strategies. The development of efficient methods for the functionalization of the trimethylsilyl groups is a critical first step in this direction.

Another area of intense interest is the synthesis of bridged polysilsesquioxanes. acs.orgresearchgate.net These are a class of hybrid organic-inorganic materials prepared from precursors of the general formula (R'O)₃Si-R-Si(OR')₃, where R is an organic bridging group. researchgate.net The analogue of the title compound, 1,6-bis(trimethoxysilyl)hexane (B1329931), is a prime example of such a precursor. researchgate.net Future work will likely involve the development of more sophisticated sol-gel processing techniques to control the porosity and surface area of these materials with greater precision. The goal is to create "molecularly-engineered" materials where the hexane (B92381) bridge dictates the fundamental properties of the resulting network. acs.org

Furthermore, ring-opening polymerization (ROP) of cyclic monomers derived from or incorporating the this compound moiety presents a powerful tool for creating well-defined polymers. gelest.comdigitellinc.comwikipedia.org Research into designing strained cyclic organosilicon monomers that can undergo living/controlled ROP will enable the synthesis of block copolymers and other complex topologies with a hexane-bridged segment.

Development of Next-Generation Catalytic Systems for Selective Transformations

The silicon-carbon and silicon-hydrogen bonds in and derived from this compound offer multiple sites for catalytic transformations. The development of highly selective and efficient catalytic systems is paramount for unlocking the full synthetic potential of this compound.

Hydrosilylation is a key reaction for the formation of silicon-carbon bonds and is widely used in the organosilicon industry. researchgate.net While platinum-based catalysts like Speier's and Karstedt's catalysts are conventionally used, there is a drive to develop catalysts based on more abundant and less expensive metals. researchgate.netsigmaaldrich.commdpi.com Future research will focus on designing catalysts based on metals like rhodium, iridium, and even first-row transition metals that can achieve high regio- and stereoselectivity in the hydrosilylation of substrates using bis-silylalkanes. researchgate.netnih.gov A deeper understanding of the reaction mechanisms, such as the Chalk-Harrod mechanism, will be crucial for the rational design of these new catalysts. researchgate.netresearchgate.net

Another important transformation is the selective deprotection of the trimethylsilyl groups. While numerous methods exist for the cleavage of silyl (B83357) ethers, developing catalytic methods that are highly chemoselective and operate under mild conditions remains a challenge. gelest.compsu.edunih.govresearchgate.netrsc.org Future catalytic systems could involve Lewis acids or other organocatalysts that can differentiate between various silyl ethers or other functional groups within a complex molecule.

The ring-opening polymerization of silicon-containing cyclic monomers is another area ripe for catalytic innovation. researchgate.netnih.gov The development of silicon-based Lewis acid catalysts for the ROP of cyclic esters and carbonates has shown promise, and similar strategies could be applied to cyclic organosilicon monomers. researchgate.net The goal is to develop catalysts that can control the polymerization in a living fashion, allowing for the synthesis of polymers with predictable molecular weights and low dispersity.

Rational Design of Advanced Materials Leveraging Hexane-Bridged Organosilicon Motifs

The incorporation of the flexible and hydrophobic hexane bridge within an organosilicon framework provides a powerful lever for tuning the properties of advanced materials. The rational design of these materials, where the molecular structure is precisely controlled to achieve desired macroscopic properties, is a key future direction.

Bridged polysilsesquioxanes, derived from precursors like 1,6-bis(trimethoxysilyl)hexane, are a prime example of this approach. acs.orgresearchgate.net By systematically varying the length and nature of the bridging group, researchers can control properties such as porosity, mechanical strength, and thermal stability. acs.orgresearchgate.net Future work will focus on incorporating functional groups into the hexane bridge itself, leading to materials with tailored surface chemistry for applications in catalysis, separations, and sensing. The ability to create materials with high surface areas and controlled pore size distributions is a significant advantage of this class of materials. acs.org

The use of this compound and its derivatives in the formation of organic-inorganic hybrid aerogels and xerogels is another promising area. researchgate.net These materials combine the processability of organic polymers with the stability of silica (B1680970) networks. The hexane bridge can impart flexibility and hydrophobicity to the resulting aerogels, making them suitable for applications such as insulation, oil-water separation, and as supports for catalysts. researchgate.net

Furthermore, the incorporation of hexane-bridged organosilicon motifs into polymer networks, for instance as crosslinkers, can significantly impact the material's mechanical and thermal properties. The flexibility of the hexane chain can be used to create elastomers with tailored properties for applications in sealants, adhesives, and coatings. vt.edu

Integration of Advanced Computational Techniques with Experimental Studies for Mechanistic Insights

The synergy between computational modeling and experimental work is becoming increasingly crucial for advancing our understanding of complex chemical systems. For this compound and related systems, computational techniques can provide invaluable insights into reaction mechanisms, material properties, and guide the design of new experiments.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to elucidate the mechanisms of catalytic reactions involving this compound. researchgate.netmdpi.comnumberanalytics.com For example, DFT calculations can help to understand the intricate steps of hydrosilylation, including the oxidative addition of the silane (B1218182) and the insertion of the alkene, which are critical for determining selectivity. researchgate.net Computational studies can also predict the reactivity of different silyl groups, aiding in the design of selective deprotection strategies. acs.org

Molecular Dynamics (MD) simulations are a powerful tool for predicting the structure and dynamics of materials derived from this compound. researchgate.netmdpi.comshu.ac.ukosti.gov MD simulations can be used to model the formation of polysiloxane networks and to predict their mechanical and thermal properties. osti.gov For example, simulations can provide insights into the glass transition temperature and the diffusion of small molecules within these materials, which is crucial for applications in membranes and controlled release systems. shu.ac.uk The development of accurate force fields for organosilicon molecules is essential for the reliability of these simulations. nih.gov By combining QM/MM (Quantum Mechanics/Molecular Mechanics) methods, researchers can model complex processes like polymerization reactions with greater accuracy. mdpi.com

Q & A

Q. What are the established synthetic routes for 1,6-Bis(trimethylsilyl)hexane, and how can purity be optimized?

A common approach involves silylation of 1,6-dibromohexane using trimethylsilyl chloride in the presence of a base (e.g., potassium carbonate). Post-synthesis, purification via flash chromatography (eluent: petroleum ether/ethyl acetate mixtures) effectively removes unreacted precursors . For high-purity yields (>95%), recrystallization from ethanol under controlled evaporation is recommended, as demonstrated for structurally analogous silylated compounds .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR are essential for confirming trimethylsilyl group integration and hexane backbone structure. Peaks for Si-(CH3_3)3_3 typically appear as singlets at ~0.1–0.3 ppm (1H^1 \text{H}) and 0–5 ppm (13C^{13}\text{C}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • FTIR : Strong Si-C stretching vibrations near 1250 cm1^{-1} confirm silyl group presence .

Advanced Research Questions

Q. How does the molecular symmetry of this compound influence its crystallographic behavior?

The compound’s hexane backbone and symmetric silyl termini often lead to centrosymmetric crystal packing. Single-crystal X-ray diffraction (using SHELX programs ) reveals inversion symmetry at the hexane chain midpoint, similar to 1,6-Bis(p-tolyloxy)hexane . Key parameters include:

Crystallographic Data Values (Example)
Space groupMonoclinic (P21_1/c)
Unit cell dimensions (Å)a = 18.93, b = 7.33, c = 6.35
Bond lengths (C–C)1.50–1.54 Å
R factor<0.08

Such symmetry enhances thermal stability and influences reactivity in organometallic reactions by limiting steric hindrance .

Q. What methodological strategies mitigate contradictions in thermal stability data for silylated hexanes?

Discrepancies in decomposition temperatures (TGA/DSC) often arise from experimental conditions:

  • Atmosphere : Oxidative vs. inert (N2_2) environments alter degradation pathways.
  • Sample Purity : Trace solvents (e.g., DMSO) lower observed stability. Pre-drying at 50°C under vacuum is critical .
  • Heating Rate : Slower rates (2°C/min) improve resolution of decomposition events.

Q. How can this compound be utilized as a crosslinking agent in polymer functionalization?

As a homobifunctional reagent, it reacts with nucleophiles (e.g., thiols, amines) under mild conditions (pH 7–9, 25°C). Key considerations:

  • Solvent Compatibility : Use anhydrous hexane or THF to prevent hydrolysis of silyl groups .
  • Stoichiometry : A 1:2 molar ratio (polymer:crosslinker) minimizes side reactions.
  • Kinetic Monitoring : Track reaction progress via 29Si^{29}\text{Si} NMR to detect Si-O/Si-N bond formation .

Q. What role do silyl groups play in modulating biological activity, as inferred from related compounds?

While this compound itself lacks direct biological data, structurally analogous bisphosphocholine hexanes inhibit C-reactive protein (CRP) by disrupting protein-lipid interactions. Design principles include optimizing hydrophobic hexane chain length and polar group placement .

Handling and Safety

Q. What protocols ensure safe handling and storage of this compound?

  • Ventilation : Use fume hoods to avoid vapor inhalation (P260) .
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
  • Storage : Inert atmosphere (Ar), away from oxidizers and moisture. Shelf life extends to 12 months at –20°C .

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Feasible Synthetic Routes

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1,6-Bis(trimethylsilyl)hexane
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